1-(2-Bromo-4-methylbenzyl)piperidine

Description

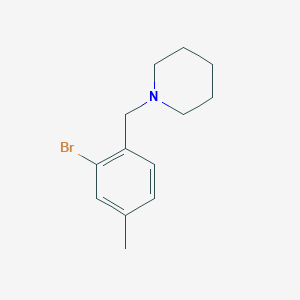

1-(2-Bromo-4-methylbenzyl)piperidine is a piperidine derivative featuring a benzyl substituent at the nitrogen atom of the piperidine ring. The benzyl group is substituted with a bromine atom at the ortho (2nd) position and a methyl group at the para (4th) position. This structural configuration confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and drug discovery. Piperidine derivatives are widely studied due to their presence in pharmaceuticals, agrochemicals, and natural products, with variations in substituents significantly influencing their activity and stability .

Properties

IUPAC Name |

1-[(2-bromo-4-methylphenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c1-11-5-6-12(13(14)9-11)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTSPQWCUFWEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CCCCC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-methylbenzyl)piperidine typically involves the reaction of 2-bromo-4-methylbenzyl chloride with piperidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-methylbenzyl)piperidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of substituted piperidine derivatives.

Oxidation: Formation of N-oxides or other oxidized products.

Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

1-(2-Bromo-4-methylbenzyl)piperidine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in studies to understand the biological activity of piperidine derivatives and their potential therapeutic effects.

Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methylbenzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

1-(2-Bromo-4-fluorobenzyl)-4-methylpiperidine

- Structural Difference : Fluorine replaces the methyl group at the para position.

- Bromine at the ortho position in both compounds contributes to steric hindrance and halogen bonding .

1-(3-Bromo-4-methoxy-benzyl)-piperidine

- Structural Difference : Bromine at the meta (3rd) position and a methoxy group at the para position.

- The target compound’s methyl group provides steric bulk without significant electronic effects .

1-(4-Bromo-2-chlorophenyl)methyl piperidine

- Structural Difference : Bromine at para and chlorine at ortho positions.

- Impact : Chlorine’s smaller size and higher electronegativity compared to bromine may reduce steric hindrance but increase electronic withdrawal. The target compound’s bromine and methyl combination balances steric and electronic effects .

Functional Group Modifications

1-(4-Bromobenzoyl)-4-methylpiperidine

- Structural Difference : Benzoyl (carbonyl-containing) group replaces the benzyl group.

- Impact : The carbonyl group increases polarity and reduces membrane permeability compared to the target compound’s benzyl group. This difference could affect bioavailability and target engagement .

1-(5-Bromo-2-formylphenyl)piperidine

- Structural Difference : Formyl group at the ortho position.

Phencyclidine (PCP) Derivatives

- Example : 1-(1-Phenylcyclohexyl)piperidine.

- Comparison : The cyclohexylphenyl substituent in PCP derivatives confers bulkiness, enhancing CNS activity but increasing toxicity risks. The target compound’s smaller benzyl group may reduce CNS penetration but improve safety profiles .

α-Glucosidase Inhibitors

- Example : 1-(4-Hydroxy-3-methoxybenzyl)-2-(hydroxymethyl)piperidine-3,4,5-triol.

- Comparison : Polar hydroxyl and methoxy groups in this derivative enhance enzyme inhibition via hydrogen bonding. The target’s bromo and methyl groups favor hydrophobic interactions, suggesting divergent therapeutic applications .

Data Tables

Table 1: Physicochemical Properties of Selected Piperidine Derivatives

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | LogP (Predicted) |

|---|---|---|---|---|

| 1-(2-Bromo-4-methylbenzyl)piperidine | C₁₃H₁₈BrN | 268.19 | 2-Br, 4-CH₃ (benzyl) | 3.2 |

| 1-(2-Bromo-4-fluorobenzyl)piperidine | C₁₂H₁₄BrFN | 284.15 | 2-Br, 4-F (benzyl) | 2.8 |

| 1-(4-Bromobenzoyl)-4-methylpiperidine | C₁₃H₁₆BrNO | 282.18 | 4-Br (benzoyl), 4-CH₃ (piperidine) | 2.5 |

| 1-(3-Bromo-4-methoxy-benzyl)piperidine | C₁₃H₁₈BrNO | 296.19 | 3-Br, 4-OCH₃ (benzyl) | 2.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.